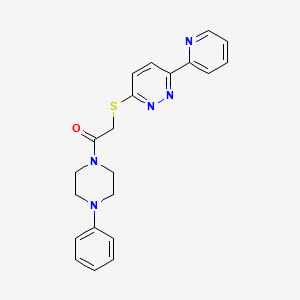
1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including nucleophilic substitution and cyclocondensation processes. For instance, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved via nucleophilic substitution of 1-methylpiperazine with a 2-bromo analogue, highlighting a typical pathway that might be adapted for our compound of interest (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by detailed X-ray crystallography and molecular modeling. For example, the molecular packing in isothiazolopyridine derivatives is influenced by hydrogen bonds and π-π interactions, essential for understanding the spatial arrangement and electronic properties of 1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone (Karczmarzyk & Malinka, 2008).
Applications De Recherche Scientifique
Synthesis of Novel Compounds
- A study detailed the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were synthesized starting from 2-hydroxyacetophenone, demonstrating the compound's versatility as a precursor in heterocyclic chemistry (Li et al., 2012).
Molecular Docking and Biological Screening
- Another research focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These derivatives exhibited antimicrobial and antioxidant activities, showcasing the compound's potential in medicinal chemistry applications (Flefel et al., 2018).
Antioxidant and Biological Membrane Effects
- Research on sulfur- and nitrogen-containing thiourea and acetophenone derivatives highlighted the antioxidant effects and significant impact on biological membranes. One derivative, in particular, showed promise in drug development due to its stabilization of erythrocyte membranes at low concentrations (Farzaliyev et al., 2020).
Anticancer Activity
- A study on the synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives by molecular docking studies demonstrated the potential of these compounds in anticancer applications. The derivatives showed promising in vitro antioxidant activity, indicating their therapeutic potential (Mehvish & Kumar, 2022).
Herbicidal Action
- The modes of action of pyridazinone herbicides were explored, revealing that certain pyridazinone chemicals inhibit photosynthesis in barley. This study underscores the agricultural applications of pyridazinone derivatives, including potential use as herbicides (Hilton et al., 1969).
Antibacterial Agents
- Aiming to develop new antibacterial agents, a study synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities. This highlights the compound's role in the design of new antibacterial drugs (Azab et al., 2013).
Propriétés
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c27-21(26-14-12-25(13-15-26)17-6-2-1-3-7-17)16-28-20-10-9-19(23-24-20)18-8-4-5-11-22-18/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKXXAFFFVLEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2495929.png)
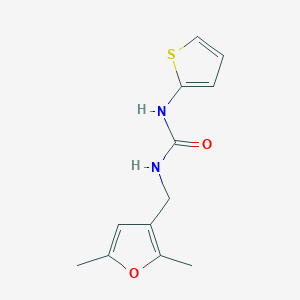



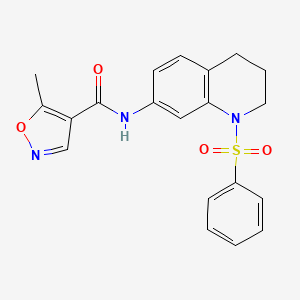
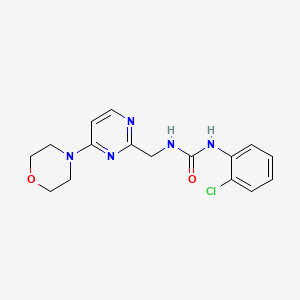
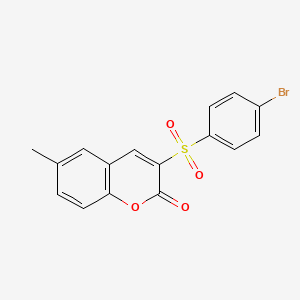
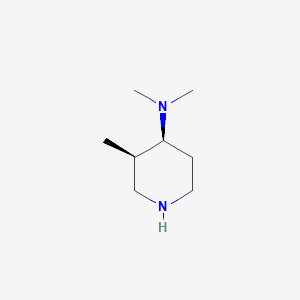

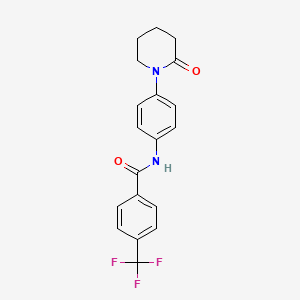
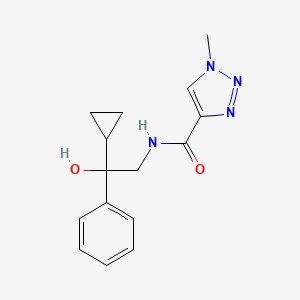
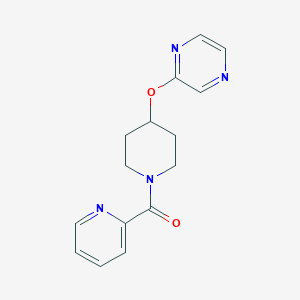
![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)